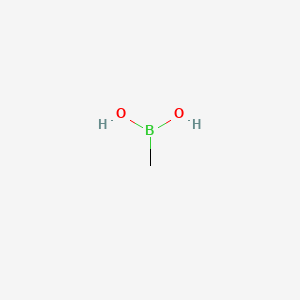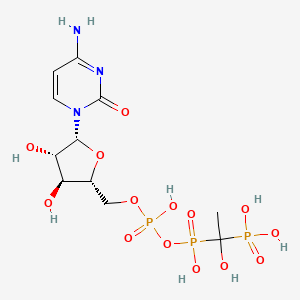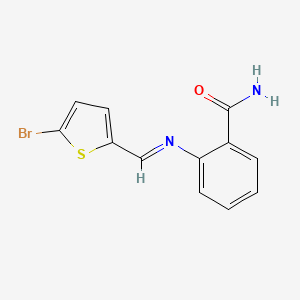
Btynb
Overview
Description
BTYNB is a potent and selective inhibitor of the oncofetal mRNA-binding protein IMP1. Its chemical structure is represented as C₁₂H₉BrN₂OS, and its CAS number is 304456-62-0 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Unfortunately, specific synthetic routes for BTYNB are not widely documented in the available literature. it is synthesized through chemical processes that involve bromination, nucleophilic substitution, and other reactions. Further research is needed to uncover detailed synthetic methods.
Industrial Production Methods: As of now, there is no information on large-scale industrial production methods for this compound. Research in this area is limited, and industrial-scale synthesis remains an open question.
Chemical Reactions Analysis
Types of Reactions: BTYNB interacts with IMP1, stabilizing c-Myc, β-TrCP1, and other oncogenic mRNAs. It enhances the degradation of c-Myc mRNA in cancer cells .
Common Reagents and Conditions: Specific reagents and conditions for this compound reactions are not well-documented. its effects on mRNA stability and protein expression suggest involvement in cellular pathways related to cancer progression.
Major Products: The major products resulting from this compound interactions include reduced c-Myc expression and downregulation of IMP1-positive cancer cell proliferation .
Scientific Research Applications
BTYNB’s applications extend across various scientific domains:
Mechanism of Action
BTYNB disrupts enhancer functions by impairing IGF2 mRNA-binding protein 1 (IGF2BP1)-RNA association. This mechanism affects mRNA stability and protein expression .
Comparison with Similar Compounds
While BTYNB’s uniqueness lies in its selectivity against IMP1, other compounds with similar mechanisms of action include:
IGF2BP1 Inhibitors: These compounds target IGF2BP1, affecting mRNA stability.
NF-κB Inhibitors: Similar to this compound, these modulate NF-κB signaling pathways.
Properties
IUPAC Name |
2-[(5-bromothiophen-2-yl)methylideneamino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2OS/c13-11-6-5-8(17-11)7-15-10-4-2-1-3-9(10)12(14)16/h1-7H,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZEADOPONHLEDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)N=CC2=CC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


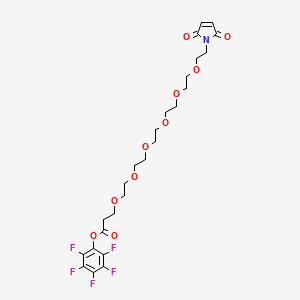
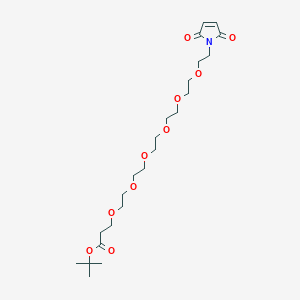
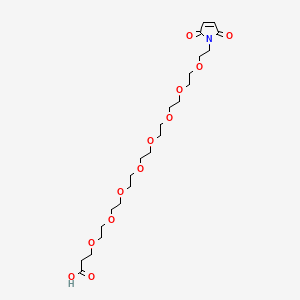
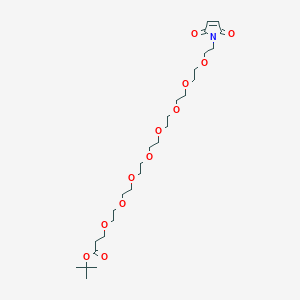
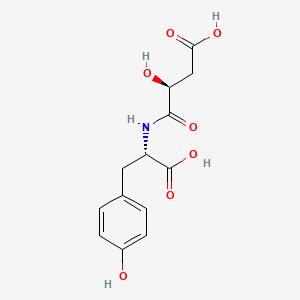

![N-(2-(Benzo[c][1,2,5]oxadiazole-4-sulfonamido)ethyl)-3-(1H-indol-3-yl)propanamide](/img/structure/B608858.png)

![Uridine, 4'-C-azido-5'-O-[4-(3-chlorophenyl)-2-oxido-1,3,2-dioxaphosphorinan-2-yl]-, 2',3'-dipropanoate](/img/structure/B608865.png)

